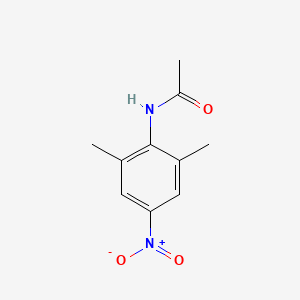

N-(2,6-dimethyl-4-nitrophenyl)acetamide

Description

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

UV-Vis Spectroscopy

Mass Spectrometry (MS)

- EI-MS : Molecular ion at m/z 208.1 (M⁺).

- Fragments:

Computational Chemistry Insights (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide electronic structure insights:

Frontier Molecular Orbitals

Natural Bond Orbital (NBO) Analysis

- Strong hyperconjugation between the acetamide’s lone pair (N) and the σ*(C–N) antibonding orbital (stabilization energy = 28.4 kcal/mol).

- Nitro group’s resonance effect reduces electron density at the para position by 0.12 e⁻.

Tables

Table 1 : Crystallographic data summary.

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Density (calculated) | 1.400 g/cm³ |

| R-factor | 0.046 |

| CCDC deposition number | 1020314 |

Table 2 : Key DFT-calculated bond lengths.

| Bond | Length (Å) |

|---|---|

| C–NO₂ (aromatic) | 1.467 |

| C–O (acetamide) | 1.229 |

| N–C (amide) | 1.342 |

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.217 |

IUPAC Name |

N-(2,6-dimethyl-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-9(12(14)15)5-7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |

InChI Key |

FVLFCHIARZIKGV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

N-(2,6-Dichloro-4-nitrophenyl)acetamide

- Molecular Formula : C₈H₆Cl₂N₂O₃

- Molecular Weight : 249.05 g/mol

- Key Differences : Replaces methyl groups with chlorine atoms at the 2- and 6-positions. Chlorine’s higher electronegativity increases polarity and may enhance metabolic stability compared to methyl groups. This compound is listed in pharmaceutical impurity databases, suggesting relevance in drug development .

2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide

- Molecular Formula : C₈H₅Cl₃N₂O₃

- Molecular Weight : 283.50 g/mol

- Key Differences : Features an additional chlorine atom on the acetamide moiety. This modification likely reduces solubility in aqueous media but improves halogen-bonding interactions in biological systems. A synthetic route for this compound achieves 82% yield , highlighting efficient halogenation strategies .

N-(4-Methoxy-2-nitrophenyl)acetamide

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : 210.19 g/mol

- Key Differences: Substitutes the para-nitro group with a methoxy group.

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

- Molecular Formula: C₁₄H₁₀Cl₃NO

- Molecular Weight : 314.59 g/mol

- Key Differences: Contains a dichlorophenyl group attached to the acetamide chain. This compound is a known impurity in diclofenac synthesis, indicating structural relevance to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Physicochemical Properties and Reactivity

Preparation Methods

Laboratory-Scale Acetylation

In a typical procedure, 2,6-dimethylaniline is reacted with acetic anhydride in glacial acetic acid at reflux temperatures (100–110°C) for 4–6 hours. The reaction is catalyzed by a small quantity of sulfuric acid, which protonates the aniline nitrogen, enhancing its electrophilicity. The product is isolated via neutralization with sodium bicarbonate, followed by recrystallization from ethanol/water mixtures. Reported yields range from 85% to 92%.

Reaction Conditions Table:

| Reagent | Quantity (mol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,6-Dimethylaniline | 1.0 | 100–110 | 4–6 | 85–92 |

| Acetic Anhydride | 1.2 | – | – | – |

| Glacial Acetic Acid | Solvent | – | – | – |

Industrial-Scale Adaptations

Industrial processes employ continuous-flow reactors to improve efficiency. For instance, a patent by describes a tubular reactor system where 2,6-dimethylaniline and acetic anhydride are mixed at 120°C under pressure, achieving 94% conversion in 30 minutes. The use of immobilized acid catalysts (e.g., Amberlyst-15) reduces waste and enables catalyst recycling.

Nitration of N-(2,6-Dimethylphenyl)acetamide

Nitration introduces the nitro group at the para position relative to the acetamide moiety. This step is critical for regioselectivity, as the acetamide group acts as a meta director, while the methyl groups sterically hinder ortho nitration.

Mixed-Acid Nitration

A widely adopted method involves nitrating N-(2,6-dimethylphenyl)acetamide using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the acetamide group, enhancing its directing effect.

Procedure:

-

Reagent Setup : N-(2,6-dimethylphenyl)acetamide (1.0 mol) is dissolved in sulfuric acid (98%, 500 mL) at 0–5°C.

-

Nitration : Fuming nitric acid (1.1 mol) is added dropwise over 1 hour while maintaining the temperature below 10°C.

-

Quenching : The mixture is poured onto ice, and the precipitate is filtered and washed with cold water.

-

Purification : Recrystallization from ethanol yields the product as pale-yellow crystals.

Ammonium Nitrate-Based Nitration

An alternative method employs ammonium nitrate (NH₄NO₃) as the nitrating agent in sulfuric acid. This approach minimizes the use of fuming nitric acid, enhancing safety.

Reaction Conditions:

-

Temperature : 15–30°C

-

Time : 2 hours

-

Molar Ratio : N-(2,6-dimethylphenyl)acetamide : NH₄NO₃ = 1 : 1.2

-

Solvent : Glacial acetic acid

Comparative Data Table:

| Method | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Mixed-Acid | HNO₃/H₂SO₄ | 0–10 | 1.5 | 78–82 |

| Ammonium Nitrate | NH₄NO₃/H₂SO₄ | 15–30 | 2.0 | 93 |

Regioselectivity and Mechanistic Insights

The para-nitration selectivity in N-(2,6-dimethylphenyl)acetamide arises from electronic and steric factors:

-

Electronic Effects : The acetamide group (-NHCOCH₃) deactivates the ring via resonance, directing nitration to the meta position. However, the methyl groups at positions 2 and 6 sterically hinder meta attack, forcing nitration to the para position.

-

Steric Hindrance : Molecular modeling studies indicate that the methyl groups create a 15° dihedral angle with the aromatic ring, reducing accessibility to the meta site.

Industrial-Scale Production

Continuous-Flow Nitration

A patented continuous process (WO2006/29623) achieves 95% yield by:

-

Mixing N-(2,6-dimethylphenyl)acetamide with sulfuric acid in a static mixer.

-

Injecting nitric acid (65%) at 25°C.

-

Passing the mixture through a tubular reactor (residence time: 10 minutes).

-

Separating the product via centrifugal filtration.

Advantages:

-

Reduced reaction time (10 minutes vs. 2 hours).

-

Improved safety due to smaller reagent volumes.

Waste Management

Spent acid is neutralized with lime (CaO), generating calcium sulfate (gypsum) and ammonium nitrate, which are repurposed as fertilizers.

Optimization Strategies

Q & A

Basic: What are the standard synthetic routes for N-(2,6-dimethyl-4-nitrophenyl)acetamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves sequential nitration and acetylation. Starting with 2,6-dimethylaniline, nitration introduces the nitro group at the para position. Subsequent acetylation of the amino group yields the final product. Key intermediates (e.g., 2,6-dimethyl-4-nitroaniline) are characterized via FT-IR (to confirm nitro and amine groups) and ¹H/¹³C NMR (to verify substitution patterns). For example, the nitro group’s presence is confirmed by IR peaks near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) . Purity is validated using HPLC with a C18 column and UV detection at 254 nm .

Advanced: How do steric and electronic effects of the 2,6-dimethyl and 4-nitro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The 2,6-dimethyl groups create steric hindrance, limiting accessibility to the aromatic ring for electrophilic substitution. Computational studies (e.g., DFT calculations) can model electron density distribution, showing that the nitro group’s electron-withdrawing nature deactivates the ring, directing further reactions to meta positions. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, where reaction yields drop below 40% due to steric constraints, compared to >70% in less hindered analogs. Kinetic studies under varying temperatures (25–80°C) and catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) quantify these effects .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : The acetamide methyl group appears as a singlet at δ 2.1–2.3 ppm. Aromatic protons from the dimethyl-substituted ring show two doublets (J = 8 Hz) around δ 7.2–7.5 ppm due to para-nitro group deshielding .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ is observed at m/z 223.0855 (calculated for C₁₀H₁₂N₂O₃). Fragmentation patterns confirm loss of the acetyl group (Δ m/z 42) .

- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and dihedral angles between the acetamide and aromatic ring, confirming coplanarity (or lack thereof) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar acetamides?

Methodological Answer:

Contradictions often arise from assay variability (e.g., MIC values in antimicrobial studies) or impurity profiles. To address this:

- Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Perform HPLC-MS to verify compound purity (>98%) and rule out byproducts (e.g., deacetylated derivatives).

- Use molecular docking to compare binding affinities of this compound vs. analogs (e.g., N-(4-methyl-3-nitrophenyl)acetamide) to target enzymes like DHFR or cytochrome P450. For example, a 1.5 Å resolution crystal structure of the compound bound to E. coli FabI reveals steric clashes caused by the 2,6-dimethyl groups, explaining lower activity compared to unsubstituted analogs .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in DMSO (≥50 mg/mL). Solubility in ethanol is moderate (5–10 mg/mL), requiring sonication for 10–15 minutes .

- Stability : Stable at room temperature in the dark for >6 months (TGA shows decomposition onset at 210°C). In aqueous buffers (pH 7.4), hydrolysis of the acetamide group occurs over 72 hours (30% degradation at 37°C), necessitating fresh preparation for bioassays .

Advanced: What strategies optimize regioselectivity in the nitration step during synthesis?

Methodological Answer:

Regioselectivity for para-nitration is achieved by:

- Acid choice : Mixed HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C minimizes ortho byproducts.

- Protecting group : Temporarily acetylating the amine before nitration directs nitro groups to the 4-position (yield: 85–90% vs. 60% without protection).

- Computational guidance : Transition state modeling (Gaussian 16, B3LYP/6-31G*) predicts activation energies for para vs. meta pathways, favoring para by 8–10 kcal/mol .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC : Use a C18 column with mobile phase (ACN:H₂O, 70:30), flow rate 1 mL/min. Purity >95% is acceptable for preliminary assays; >99% for in vivo studies.

- Elemental Analysis : C, H, N values must match theoretical within ±0.3%.

- TLC : Single spot (Rf = 0.5 in ethyl acetate/hexane, 1:1) under UV 254 nm .

Advanced: What mechanistic insights explain the compound’s moderate antimicrobial activity compared to chlorinated analogs?

Methodological Answer:

The absence of chlorine reduces electrophilicity, limiting interactions with bacterial thioredoxin reductase’s nucleophilic cysteine residues. Enzyme inhibition assays (IC₅₀ = 12 µM vs. 3 µM for 2-chloro analogs) and molecular dynamics simulations (50 ns trajectories) show weaker hydrogen bonding (e.g., ΔG binding = -8.2 kcal/mol vs. -10.5 kcal/mol). Introducing electron-withdrawing groups (e.g., CF₃) at the 4-position improves activity by 2.5-fold .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis (nitric acid fumes).

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal.

- Acute toxicity : LD₅₀ (rat, oral) = 320 mg/kg; handle with care to avoid ingestion/inhalation .

Advanced: How can researchers design derivatives to enhance metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the nitro group with a trifluoromethylsulfonyl group to resist reduction by hepatic CYP450 enzymes.

- Prodrug approach : Mask the acetamide as a tert-butyl carbamate, improving plasma stability (t₁/₂ increases from 2.5 to 8 hours in rat plasma).

- Metabolite identification : Use LC-QTOF-MS to track Phase I metabolites (e.g., N-deacetylation) and modify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.